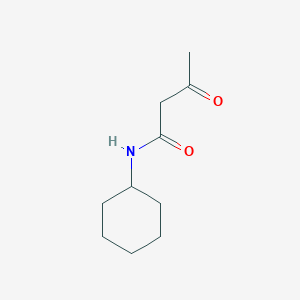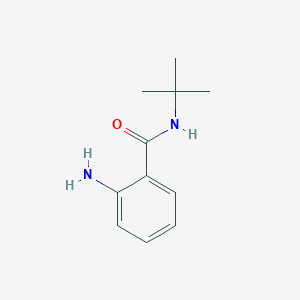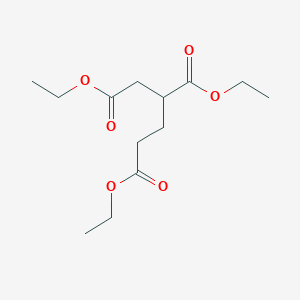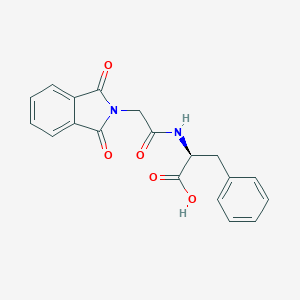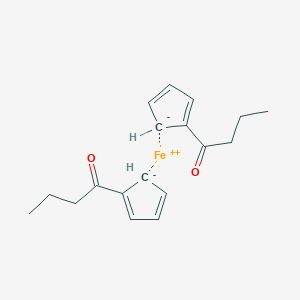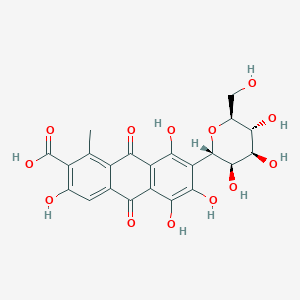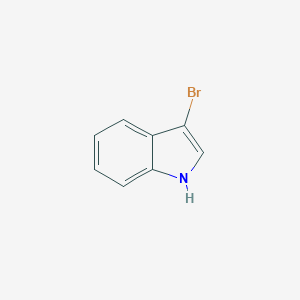
3-溴-1h-吲哚
概述
描述
3-Bromo-1h-indole, also known as 3-bromoindole, is a chemical compound with the molecular formula C8H6BrN . It is used as a building block in a variety of chemical syntheses . It has been found in many important synthetic drug molecules, which makes it valuable for treatment and binds with high affinity to multiple receptors, aiding in the development of new useful derivatives .
Synthesis Analysis
3-Bromo-1h-indole can be synthesized from 1-Methyl-2-phenylindole and N-bromosuccinimide . Another method involves the cross-coupling reactions of 3-bromo-2-indolyl phosphates . The preparation involves the conversion of easily available 2-oxindoles to 3,3-dibromo-2-oxindoles followed by the Perkow reaction affording 3-bromo-2-indolyl phosphates .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1h-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . It has an average mass of 196.044 Da and a mono-isotopic mass of 194.968353 Da .
Chemical Reactions Analysis
3-Bromo-1h-indole has been used as a research chemical in various chemical reactions. For instance, it has been used in the total synthesis of grossularines-1 and -2 . It has also been used in the synthesis of functionalized indoles based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates .
Physical And Chemical Properties Analysis
3-Bromo-1h-indole has a density of 1.7±0.1 g/cm³, a boiling point of 316.9±15.0 °C at 760 mmHg, and a flash point of 145.5±20.4 °C . It has one hydrogen bond acceptor, one hydrogen bond donor, and no freely rotating bonds . Its molar refractivity is 46.2±0.3 cm³, and its polar surface area is 16 Ų .
科学研究应用
Biotechnological Production
Indole is a signaling molecule produced by both bacteria and plants . 3-Bromoindole can be synthesized by BrvH, a flavin-dependent halogenase encoded in a metagenome . Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery . It can also be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Therapeutic Potential
Indole can be derivatized to compounds that have promising bioactivity with therapeutic potential to treat human diseases . For instance, 3-bromo-1-ethyl-1H-indole (BEI) has been found to have antioxidant, antimicrobial, and anti-cancer properties .
Pharmaceutical Chemistry
Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors . They are key structural components of some classes of FDA-approved drugs .
Biological and Pharmacological Activity
Indole-containing metal complexes have shown significant biological and pharmacological activity in the area of drug discovery . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Bacterial Signaling
Indole is important in bacterial signaling. Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .
Industrial Applications
Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This has implications for industrial applications, as these derivatives can be used in various industries.
作用机制
Target of Action
3-Bromo-1h-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules, contributing to their therapeutic effects . Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of 3-Bromo-1h-indole involves its interaction with these target receptors. The compound’s aromatic nature, derived from its indole nucleus, allows it to readily undergo electrophilic substitution . This property enables it to bind effectively to its targets, leading to various changes in cellular processes depending on the specific target and biological context .
Biochemical Pathways
3-Bromo-1h-indole affects several biochemical pathways. For instance, indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . Additionally, indole is an important component in the biosynthesis of tryptophan and indole-3-acetic acid, a plant hormone . The compound’s influence on these and other pathways leads to its broad-spectrum biological activities .
Pharmacokinetics
The compound’s indole nucleus is known to contribute to its bioavailability .
Result of Action
The result of 3-Bromo-1h-indole’s action at the molecular and cellular levels is a decrease in the activity of certain pathogens or harmful cellular processes. For example, indole derivatives have demonstrated substantial selective cytotoxicity towards cancer cell lines . Furthermore, these compounds have shown promising inhibitory activity against various viruses .
安全和危害
未来方向
3-Bromo-1h-indole has shown promising biological properties, including antioxidant, antimicrobial, and anti-cancer activities . It has demonstrated substantial selective cytotoxicity towards cancer cell lines and has exhibited promising inhibition of glutathione S-transferase isozymes . These results suggest that 3-Bromo-1h-indole could be a promising molecule for the design of new anti-cancer agents .
属性
IUPAC Name |
3-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIWBVHIGCRVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376863 | |
| Record name | 3-bromo-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1h-indole | |
CAS RN |
1484-27-1 | |
| Record name | 3-bromo-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-bromo-1H-indole-2-carbaldehyde used in this study?
A1: The researchers chose 3-bromo-1H-indole-2-carbaldehyde for its structural features. Reacting it with the Ohira-Bestmann reagent and subsequently with Boc2O [] allows the introduction of an allenic carbamate moiety, which is the key functional group for the gold-catalyzed cyclization reactions investigated in the paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
